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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-nitrophenol

CAS No.: 1805031-72-4

Cat. No.: B2721164

Get Quote

CAS: 1805031-72-4 | Formula: C₆H₃BrFNO₃ | MW: 235.99 g/mol [1]

Executive Summary
4-Bromo-2-fluoro-3-nitrophenol is a specialized polysubstituted aromatic intermediate used

primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural

complexity—specifically the crowding of the nitro group between fluorine and bromine—makes

it synthetically challenging and prone to isomeric impurities, most notably 4-Bromo-2-fluoro-6-

nitrophenol (CAS 320-76-3).[1]

This guide provides a definitive technical framework for identifying the correct 3-nitro isomer

using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard spectral matching, this

protocol focuses on mechanistic differentiation—using intramolecular hydrogen bonding and

aromatic substitution patterns to distinguish the target from its likely impurities.

Technical Profile & Structural Logic
To interpret the spectrum accurately, we must analyze the molecule's specific topology.
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Target Molecule (3-Nitro Isomer):

Structure: 1-OH, 2-F, 3-NO₂, 4-Br.[1]

Key Feature: The Nitro group is meta to the Hydroxyl group. No intramolecular hydrogen

bonding is possible.

Protons: Located at positions 5 and 6. These are adjacent (ortho-coupled) protons.

Primary Impurity (6-Nitro Isomer):

Structure: 1-OH, 2-F, 4-Br, 6-NO₂.[1][2]

Key Feature: The Nitro group is ortho to the Hydroxyl group. Strong intramolecular

hydrogen bonding (chelation) occurs.

Protons: Located at positions 3 and 5. These are isolated (meta-coupled) protons.

Comparative Spectral Analysis
The following table contrasts the expected spectral performance of the target molecule against

its primary alternative (6-nitro isomer) and precursor (4-bromo-2-fluorophenol).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.alfa-chemistry.com/4-bromo-2-fluoro-6-nitrophenol-cas-320-76-3-item-129514.htm
https://www.alfa-chemistry.com/4-bromo-2-fluoro-6-nitrophenol-cas-320-76-3-item-129514.htm
https://patents.google.com/patent/CN103724206A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral
Region

Functional
Group

Target: 3-Nitro

Isomer (CAS
1805031-72-4)

Alternative: 6-

Nitro Isomer

(CAS 320-76-3)

Differentiation

Mechanism

3200–3600 cm⁻¹ O-H Stretching

Sharp, Distinct

Band (~3300–

3400

cm⁻¹)Indicates

intermolecular H-

bonding

(dimers).[1]

Broad,

Weak/Shifted

Band (<3200

cm⁻¹)Indicates

intramolecular

chelation

(OH···O₂N).

Primary QC

Check: Absence

of chelation shift

confirms meta

nitro placement.

1500–1550 cm⁻¹ NO₂ Asymmetric

Strong band

(~1530–1540

cm⁻¹)

Strong band

(~1530–1550

cm⁻¹)

Less diagnostic;

confirms nitration

occurred.

1300–1350 cm⁻¹ NO₂ Symmetric

Strong band

(~1340–1350

cm⁻¹)

Strong band

(~1320–1340

cm⁻¹)

Often shifted

slightly lower in

ortho-isomers.

800–860 cm⁻¹
Ar-H OOP

Bending

Single Strong

Band (~810–830

cm⁻¹)Characteris

tic of 2 adjacent

protons

(Positions 5,6).

Two Medium

Bands (~860–

880

cm⁻¹)Characteris

tic of isolated

protons

(Positions 3,5).

Secondary QC

Check: Confirms

1,2,3,4-

substitution

pattern.

1000–1250 cm⁻¹ C-F Stretching

Strong band

(~1200–1250

cm⁻¹)

Strong band

(~1200–1250

cm⁻¹)

Confirms

presence of

Fluorine.

Experimental Protocol: Isomer Validation Workflow
This protocol is designed to be self-validating. If the spectral data does not match the "Target"

criteria below, the sample is likely the 6-nitro isomer.[1]

Step 1: Sample Preparation
Method: KBr Pellet (Preferred for resolution) or Diamond ATR.
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Rationale: KBr pellets allow for better resolution of the O-H stretching region, which is critical

for distinguishing free vs. chelated hydroxyls.

Procedure: Mix 1–2 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 8–

10 tons for 2 minutes.

Step 2: The "Hydroxyl Check" (Critical)
Scan the region 3000–3600 cm⁻¹.

Pass Criteria: Observe a relatively sharp peak centered around 3300–3400 cm⁻¹. This

confirms the Nitro group is not ortho to the OH.

Fail Criteria: A broad, diffuse absorption extending down to 3100 cm⁻¹ or lower indicates the

6-nitro isomer (Ortho effect).

Step 3: The "Substitution Fingerprint"
Scan the region 700–900 cm⁻¹.

Pass Criteria: Look for a dominant band in the 800–830 cm⁻¹ range (indicative of two

adjacent hydrogens on the ring).

Fail Criteria: Bands appearing above 860 cm⁻¹ suggest isolated hydrogens, pointing to the 6-

nitro isomer.

Visualization: Isomer Identification Logic
The following diagram illustrates the decision logic for validating the 4-Bromo-2-fluoro-3-
nitrophenol structure.
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Unknown Sample Spectrum
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(3200-3600 cm⁻¹)
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4-Bromo-2-fluoro-6-nitrophenol
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Broad/Shifted Band
(Intramolecular H-Bond)

CONFIRMED TARGET:
4-Bromo-2-fluoro-3-nitrophenol

(Meta-Nitro, Adjacent H's)

Band ~810-830 cm⁻¹
(Adjacent Protons)

Band >860 cm⁻¹
(Isolated Protons)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the 3-nitro target from the 6-nitro impurity using FT-IR

spectral features.
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Parameter FT-IR Performance
Comparison to
Alternatives (NMR/LC-MS)

Isomer Specificity

High. The H-bonding shift is a

binary (Yes/No) indicator for

ortho-substitution.[1]

NMR: Superior (definitive

coupling constants), but slower

and more expensive.LC-MS:

Low (isomers have identical

Mass/Charge ratio).

Sensitivity
Medium. Requires >95% purity

for clear fingerprinting.

LC-UV: Higher sensitivity for

trace impurities.NMR: Can

detect <1% impurity.

Throughput
Excellent. <2 mins per sample

(ATR).

NMR: >15 mins per

sample.LC-MS: >10 mins per

sample.

Conclusion: While NMR is the gold standard for structural elucidation, FT-IR provides the

fastest and most cost-effective method for routine QC verification of the regiochemistry (3-nitro

vs 6-nitro) in a production environment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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